molecular formula C17H16N2O4 B2894808 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide CAS No. 2097902-39-9

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2894808
CAS No.: 2097902-39-9
M. Wt: 312.325
InChI Key: HQMPDSHLYYJCHW-UHFFFAOYSA-N
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Description

This compound features a 5-methyl-1,2-oxazole-3-carboxamide core linked to a 2-hydroxyethyl group substituted with a 4-(furan-2-yl)phenyl moiety.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-11-9-14(19-23-11)17(21)18-10-15(20)12-4-6-13(7-5-12)16-3-2-8-22-16/h2-9,15,20H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMPDSHLYYJCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-(furan-2-yl)benzaldehyde with 2-aminoethanol to form an intermediate Schiff base, which is then cyclized with 5-methyl-1,2-oxazole-3-carboxylic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group can produce an amine .

Scientific Research Applications

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues

Ceapin-A4 and Ceapin-A5
  • Structure : Both contain 5-methyl-1,2-oxazole-3-carboxamide cores with furan or benzyl substituents (Ceapin-A4: benzylpyrazole; Ceapin-A5: methylpyrazole) .
  • Key Differences : Lack the hydroxyethyl group and 4-(furan-2-yl)phenyl moiety present in the target compound.
N-{4-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-5-oxo-tetrazol-1-yl]phenyl}-5-methyl-1,2-oxazole-3-carboxamide (CAS 1396815-90-9)
  • Structure : Shares the oxazole-carboxamide and furan groups but replaces the hydroxyethyl with a tetrazole ring linked to a carbamoylmethyl group .
  • Functional Implications : The tetrazole may enhance metabolic stability compared to the hydroxyethyl group, which could influence pharmacokinetics .
Compound from Streptomyces sp. 801 (Compound 7)
  • Structure : 5-methyl-1,2-oxazole-3-carboxamide with thiazole and thiophene substituents .

Pharmacologically Active Analogues

Antiviral Oxazole Derivatives
  • Example : 1-[(1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbonyl]-4-phenylpiperazine ().
  • Activity : Demonstrated strong binding to monkeypox virus (MPXV) proteins (docking scores: −10.5 to −9.1 kcal/mol) and stability in molecular dynamics (MD) simulations .
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide
  • Structure: Incorporates a sulfamoyl group and isopropylphenoxy chain .
Table 1: Comparative Data for Selected Compounds
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound C₂₂H₂₁N₃O₄ 391.42 g/mol 4-(furan-2-yl)phenyl, hydroxyethyl N/A (Theoretical) -
Ceapin-A4 C₁₈H₁₆N₄O₂ 320.35 g/mol Benzylpyrazole, furan UPR modulation
CAS 1396815-90-9 C₁₉H₁₇N₇O₅ 423.40 g/mol Tetrazole, furanmethylcarbamoyl N/A (Theoretical)
Antiviral Oxazole () C₂₈H₃₁N₅O₂ 469.58 g/mol Ethylphenyl, piperazine Anti-MPXV (docking score: −10.5)
N-{4-[(5-methyloxazol-3-yl)sulfamoyl]phenyl}-2-[2-(isopropyl)phenoxy]acetamide C₂₁H₂₃N₃O₅S 429.49 g/mol Sulfamoyl, isopropylphenoxy N/A (Predicted pKa = 5.58)

Biological Activity

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound notable for its unique structural features, which include a furan ring, a phenyl group, and an oxazole moiety. These structural elements suggest potential biological activities, particularly in the realms of anti-inflammatory and antibacterial properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O4C_{17}H_{16}N_{2}O_{4}, with a molecular weight of 312.32 g/mol. The compound's structure enhances its solubility and bioavailability, making it a candidate for pharmaceutical applications.

Potential Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities. The presence of the oxazole and furan rings in this compound suggests potential mechanisms of action against various biological targets.

1. Antibacterial Activity

Preliminary studies suggest that this compound may possess antibacterial properties. Compounds with furan and oxazole moieties have been documented to show efficacy against various bacterial strains. For instance, similar compounds have demonstrated activity against resistant strains of bacteria due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

2. Anti-inflammatory Properties

The structural characteristics of this compound also hint at possible anti-inflammatory effects. The oxazole ring is known for its ability to modulate inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds structurally similar to this compound:

Compound NameStructural FeaturesBiological Activity
This compoundFuran ring, phenyl group, hydroxylated ethylenePotential anti-inflammatory and antibacterial
5-Methyl-1,3-oxazoleMethylated oxazoleAntibacterial
4-(Furan-2-yl)benzamideFuran and amide linkageAnticancer

The unique combination of functional groups in this compound may enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

Currently, there is a lack of extensive case studies specifically focusing on this compound. However, related research has highlighted the potential for compounds with similar structural motifs to act as effective therapeutic agents. For example:

  • Antimicrobial Studies : Research on related oxazole derivatives has shown promising results against various microbial pathogens.
    • A study indicated that similar oxazole-containing compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Anti-cancer Activity : Compounds with furan rings have been explored for their anticancer properties.
    • For instance, derivatives of furan have been found to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

Q & A

Q. What are the standard synthetic routes for N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide?

The synthesis typically involves multi-step condensation reactions. A common approach includes coupling a furan-containing phenyl ethanolamine derivative with a 5-methyl-1,2-oxazole-3-carboxylic acid precursor. Key steps may involve activating the carboxylic acid group (e.g., using thionyl chloride or carbodiimide reagents) to form an acyl chloride or active ester, followed by amide bond formation with the hydroxyethylamine intermediate. Reaction conditions such as anhydrous solvents (e.g., dichloromethane or DMF), controlled temperatures (0–25°C), and catalysts (e.g., DMAP) are critical for optimizing yield and purity .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for confirming the connectivity of the furan, oxazole, and hydroxyethyl groups. High-Resolution Mass Spectrometry (HRMS) validates molecular mass, while High-Performance Liquid Chromatography (HPLC) assesses purity. Infrared (IR) spectroscopy identifies functional groups like the amide carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and hydroxyl (O-H stretch at ~3200–3600 cm⁻¹). X-ray crystallography can resolve stereochemical ambiguities if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying solvent systems during synthesis?

Systematic solvent screening (e.g., polar aprotic vs. nonpolar solvents) combined with kinetic studies can identify optimal conditions. For example, DMF may enhance solubility of intermediates but could promote side reactions at elevated temperatures. Use Design of Experiments (DoE) methodologies to evaluate interactions between solvent polarity, temperature, and catalyst loading. Analytical monitoring (e.g., TLC or HPLC) at intermediate stages helps pinpoint where yields diverge. Conflicting data may arise from solvent-dependent stabilization of transition states or byproduct formation, requiring computational modeling (DFT) to validate hypotheses .

Q. What computational strategies are effective for predicting the compound’s biological targets and mechanisms of action?

Molecular docking and molecular dynamics simulations against protein databases (e.g., PDB) can identify potential targets, such as enzymes with binding pockets complementary to the oxazole and furan moieties. Pharmacophore modeling highlights key interactions (e.g., hydrogen bonding via the hydroxyethyl group or π-π stacking with aromatic residues). For example, docking studies of analogous compounds have revealed affinity for kinase domains or GPCRs . Machine learning models trained on bioactivity data of structurally similar molecules can prioritize targets for experimental validation.

Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Focus on modular synthesis to systematically vary substituents:

  • Oxazole ring : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 5-methyl position to modulate electronic effects.
  • Furan-phenyl group : Replace furan with thiophene or pyridine to assess heterocycle specificity.
  • Hydroxyethyl linker : Explore stereochemistry (R vs. S configuration) and substituents (e.g., methoxy, amino) to enhance solubility or target engagement. Pair synthetic modifications with in vitro assays (e.g., enzyme inhibition, cell viability) and ADMET profiling to correlate structural changes with activity and toxicity .

Q. What experimental approaches determine the compound’s stability under physiological conditions?

Conduct accelerated stability studies in buffers mimicking physiological pH (e.g., pH 2.0, 7.4, and 9.0) at 37°C. Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the amide bond or oxazole ring opening). Assess photostability under UV/visible light and oxidative stability using hydrogen peroxide. Computational tools (e.g., ChemAxon’s JChem) predict susceptibility to metabolic enzymes like cytochrome P450. Stability data guide formulation strategies, such as lyophilization or encapsulation in liposomes .

Q. How can researchers address discrepancies in reported biological activity across different assay systems?

Cross-validate findings using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) and standardized cell lines (e.g., HEK293 vs. HeLa). Control for assay-specific variables like ATP concentration in kinase assays or serum content in cell culture. Use isogenic cell lines to isolate genetic factors influencing activity. Meta-analysis of published data on structurally related compounds (e.g., furan-oxazole hybrids) can contextualize outliers and identify consensus mechanisms .

Methodological Notes

  • Data Contradiction Analysis : Employ statistical tools (e.g., Grubbs’ test for outliers) and replicate experiments under standardized conditions to distinguish artifacts from true variability.
  • Experimental Design : Prioritize Quality by Design (QbD) principles for synthesis and assay development, ensuring robustness and reproducibility.
  • Advanced Characterization : Utilize cryo-electron microscopy for target complex visualization if crystallography fails, or apply surface plasmon resonance (SPR) for real-time binding kinetics .

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